

Molecular structure and chemical properties of Cefazolin

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefazolin

Introduction

Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] It is widely utilized for treating infections of the skin, respiratory tract, urinary tract, bones, and joints, and serves as a primary agent for surgical prophylaxis.[2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][4][5][6] This guide provides a detailed examination of the molecular structure, core chemical properties, and mechanism of action of **Cefazolin**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Cefazolin is a semi-synthetic cephalosporin derived from 7-aminocephalosporanic acid.[7] Its structure is characterized by a bicyclic core, the cephem nucleus, which consists of a beta-lactam ring fused to a dihydrothiazine ring. This core is essential for its antibacterial activity.

The chemical structure of **Cefazolin** features two key side chains that influence its spectrum of activity and pharmacokinetic properties:

- An (1H-tetrazol-1-ylacetyl)amino group at position 7 of the cephem nucleus.
- A [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 3.[4]



The presence of the N-methylthiodiazole (NMTD) side-chain is notable, as its release during metabolism can lead to certain side effects, such as hypoprothrombinemia.[1]

Caption: 2D Chemical Structure of Cefazolin.

Chemical and Physical Properties

The physicochemical properties of **Cefazolin** are critical to its formulation, stability, and in vivo behavior. It typically appears as a white to yellowish-white crystalline powder.[7]

Property	Value
Molecular Formula	C14H14N8O4S3[4][8]
Molecular Weight	454.5 g/mol [4]
Melting Point	198-200 °C (decomposes)[1][7]
Solubility	Easily soluble in water, dimethylformamide (DMF), and pyridine. Slightly soluble in methanol and ethanol. Practically insoluble in benzene, acetone, and chloroform.[7] Also soluble in DMSO at 91 mg/mL.[6]
UV Maximum Absorption	272 nm[4][7]
Stability in Solution	Reconstituted solutions are stable for 24 hours at room temperature and 96 hours at 5 °C.[4] Rapid hydrolysis occurs at pH > 8.5, and precipitation may occur at pH < 4.5.[4]

Mechanism of Action

Cefazolin exhibits bactericidal activity by targeting the bacterial cell wall, a structure essential for maintaining cellular integrity.[1][2]

Binding to Penicillin-Binding Proteins (PBPs): The primary mechanism involves Cefazolin
binding to and inactivating PBPs, which are bacterial enzymes located on the inner
membrane of the cell wall.[2][4][5]



- Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final step of peptidoglycan synthesis, a process called transpeptidation, which cross-links the polymer strands to form a rigid cell wall. By inhibiting this process, **Cefazolin** effectively halts cell wall construction.[1] [2][5]
- Cell Lysis: The disruption of cell wall synthesis, combined with the ongoing activity of autolytic enzymes that break down the cell wall, leads to a weakened structure. This ultimately results in cell lysis and bacterial death.[1][2]



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Caption: Cefazolin's mechanism of action pathway.

Experimental Protocols

The characterization and analysis of **Cefazolin** involve various established methodologies.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

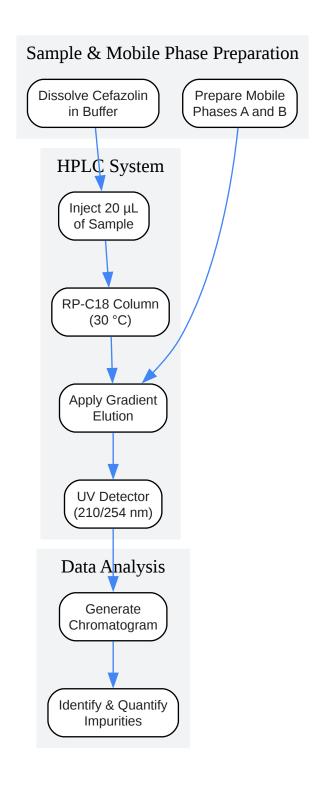
A gradient reverse-phase HPLC method is commonly used to detect and quantify **Cefazolin** and its degradation impurities.[9]

- Sample Preparation: Dissolve approximately 125 mg of the **Cefazolin** sodium sample in 50 mL of a buffer solution (e.g., potassium dihydrogen orthophosphate and disodium hydrogen orthophosphate in water).[9]
- Mobile Phase:
 - Mobile Phase A: 6.8 g of KH₂PO₄ in 1000 mL water, with pH adjusted to 6.80.[9]
 - Mobile Phase B: A mixture of 500 mL acetonitrile and 3.4 g of KH₂PO₄ in 500 mL of water.
 [9]



- Gradient Program: The typical LC gradient program is (Time/%B) = 0/2, 7/15, 30/20, 35/20, 45/50, 50/50, and 55/2, followed by a post-run time for column equilibration.[9]
- Column: A Hypersil ODS C18 column (125 x 4 mm, 3μm) or equivalent.[10]
- Detection: UV detection set at 210 nm for the initial phase and then switched to 254 nm.[9]
- Column Temperature: Maintained at 30 °C.[9]
- Injection Volume: 20 μL.[9]





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References

- 1. Cefazolin Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefazolin | C14H14N8O4S3 | CID 33255 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cefazolin [drugfuture.com]
- 8. GSRS [precision.fda.gov]
- 9. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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